2,3,4,5,6-Pentafluorobenzamide

Overview

Description

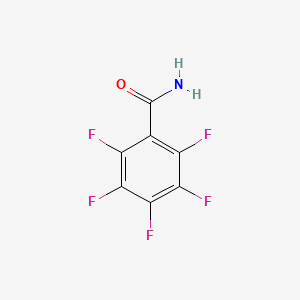

2,3,4,5,6-Pentafluorobenzamide is a fluorinated organic compound with the molecular formula C7H2F5NO and a molecular weight of 211.09 g/mol It is characterized by the presence of five fluorine atoms attached to a benzene ring, with an amide functional group

Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorobenzamide typically involves the reaction of pentafluorobenzoyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent and conditions used.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, which may have distinct properties and applications.

Common reagents used in these reactions include potassium hydride, sodium hydride, and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Chemical Reactions

- Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles.

- Reduction Reactions: Various reducing agents can convert it into different products.

- Oxidation Reactions: Can lead to oxidized derivatives with distinct properties.

Applications in Scientific Research

2,3,4,5,6-Pentafluorobenzamide has a wide range of applications across several scientific domains:

Chemistry

- Reagent in Synthesis: Utilized as a reagent for synthesizing other fluorinated compounds and as a building block in organic synthesis. Its high degree of fluorination imparts unique reactivity that is exploited in developing new materials .

Biology

- Pharmaceutical Development: The compound's properties make it valuable in the study of biological systems. It is particularly relevant in the development of fluorinated pharmaceuticals due to its ability to modulate biological pathways through strong interactions with proteins and biomolecules .

- Agrochemicals: Its stability and reactivity are beneficial for creating effective agrochemicals that require specific interactions with biological targets.

Industry

- Material Production: Used in producing advanced materials such as polymers and coatings due to its chemical stability and resistance to degradation. This application is crucial in industries where durability is paramount .

A study investigated the pharmacokinetics of N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide. Results indicated that the compound was readily hydroxylated in liver microsomes, suggesting potential pathways for metabolism and excretion. This study provides insights into how structural modifications influence biological activity and safety profiles .

Case Study 2: Toxicity Evaluation

A 90-day subchronic toxicity study was conducted on rats fed varying doses of N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide. The findings revealed no significant neurotoxicity but noted changes in body weight and blood parameters at higher doses. Such studies are critical for assessing the safety of compounds intended for pharmaceutical or agricultural use .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorobenzamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of specific effects, depending on the target and context .

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorobenzamide can be compared with other fluorinated benzamides, such as:

2,3,4,5,6-Pentafluorobenzaldehyde: Similar in structure but with an aldehyde group instead of an amide.

Pentafluorobenzoyl chloride: Contains a chloride group and is used as a reagent for derivatization.

2,4,6-Trifluorobenzamide: Contains fewer fluorine atoms and exhibits different chemical properties.

The uniqueness of this compound lies in its high degree of fluorination, which imparts distinct chemical and physical properties, making it valuable for specific applications .

Biological Activity

2,3,4,5,6-Pentafluorobenzamide (PFBA) is a fluorinated organic compound with the molecular formula CHFNO. Its unique structure and properties make it of interest in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of PFBA, focusing on its pharmacological effects, toxicity studies, and potential applications.

Chemical Structure and Properties

PFBA is characterized by five fluorine atoms attached to a benzene ring, which significantly alters its chemical behavior compared to non-fluorinated compounds. The presence of fluorine enhances lipophilicity and metabolic stability, making PFBA a candidate for various biological applications.

Pharmacological Effects

Research has indicated that PFBA exhibits a range of biological activities:

- Antimicrobial Activity : PFBA has shown potential as an antimicrobial agent. Studies have indicated that fluorinated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : PFBA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to fatty acid metabolism and could have implications in obesity and metabolic disorders.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of PFBA. Several studies have been conducted:

- 28-Day Feeding Study in Rats : A study evaluated the effects of PFBA at doses of 0, 750, 1,500, and 3,000 mg/kg body weight. Results indicated:

- 90-Day Subchronic Toxicity Study : Another study followed OECD guidelines to assess longer-term exposure effects. Key findings included:

Case Study 1: Flavour Modifier Evaluation

PFBA is evaluated for use as a flavour modifier in food products. The European Food Safety Authority (EFSA) conducted an assessment that concluded:

- A No Observed Adverse Effect Level (NOAEL) of 55 mg/kg body weight per day was established based on available toxicity data.

- The compound was considered safe for use within specified limits .

Case Study 2: Reaction with Potassium Hydride

A study investigating the reaction of PFBA with potassium hydride revealed unexpected activation of C–F bonds leading to dimerization. This reaction pathway highlights the reactivity of PFBA under certain conditions and its potential utility in synthetic chemistry .

Data Tables

| Study Type | Dosage (mg/kg) | Key Findings |

|---|---|---|

| 28-Day Feeding Study | 0, 750, 1500, 3000 | Weight gain reduction; no neurotoxicity observed |

| 90-Day Subchronic Toxicity | 0, 750, 1500, 3000 | Increased liver weights; hematological changes noted |

| Flavour Modifier Evaluation | N/A | NOAEL established at 55 mg/kg; safe for food use |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,5,6-Pentafluorobenzamide, and how can reaction conditions be optimized?

The compound is synthesized via classical amide formation between benzylamine and 2,3,4,5,6-pentafluorobenzoyl chloride. Key steps include controlling stoichiometry (1:1 molar ratio), using inert atmospheres (e.g., N₂), and employing bases like Cs₂CO₃ to neutralize HCl byproducts. Reaction optimization involves temperature modulation (e.g., 0°C for exothermic steps) and solvent selection (dry dichloromethane or THF). Post-synthesis purification via preparative TLC or HPLC ensures high purity (>95%) .

Q. How is the crystal structure of this compound determined, and what structural insights are critical?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters:

- a = 7.1649 Å, b = 22.9090 Å, c = 7.5363 Å, β = 99.205°, V = 1221.08 ų. The structure features a non-planar secondary amide with a dihedral angle of 18.34° between the pentafluorophenyl and benzyl rings. Fluorine atoms induce electron deficiency in the aromatic system, enhancing halogen bonding and π–π stacking interactions critical for supramolecular assembly .

Q. What spectroscopic methods validate the purity and structure of this compound?

- ¹H/¹³C NMR : Absence of residual solvent peaks and integration ratios confirm purity.

- HRMS (ESI) : Exact mass (e.g., 301.0784 Da for C₁₄H₈F₅NO) matches theoretical values.

- XRD : R-factor <0.033 and wR(F²) <0.086 ensure structural accuracy.

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) confirm amide formation .

Advanced Research Questions

Q. How do conflicting crystallographic and solution-phase data inform molecular behavior?

Discrepancies between solid-state (XRD) and solution-phase (NMR) data arise from conformational flexibility. For example, XRD shows a fixed dihedral angle (18.34°), while NMR may suggest dynamic rotation in solution. Such contradictions highlight the need for complementary techniques like variable-temperature NMR or computational modeling (DFT) to study torsional barriers .

Q. What experimental strategies mitigate degradation during metabolic stability studies?

In vitro microsomal assays reveal limited hydrolysis of the amide bond due to steric hindrance from fluorine substituents. Stabilization strategies include:

- pH control : Buffered solutions (pH 7.4) minimize acid/base catalysis.

- Cryopreservation : Storage at -80°C reduces enzymatic activity.

- CYP450 inhibitors : Co-incubation with 1-aminobenzotriazole suppresses oxidative metabolism .

Q. How can this compound derivatives be designed for organelle-specific fluorescent probes?

Functionalization with PEG linkers and solvatochromic dyes (e.g., naphthalimide) enables organelle targeting. Example synthesis:

- Step 1 : Couple Boc-protected PEG₁₀-amine with pentafluorobenzoyl chloride using HATU/DIPEA.

- Step 2 : Deprotect with TFA and conjugate to fluorophores via amide bonds.

- Key parameters : PEG length (n=10 balances solubility and membrane permeability) and fluorophore selection (e.g., polarity-sensitive Laurdan derivatives for lipid order imaging) .

Q. What non-covalent interactions dominate crystal packing, and how do they influence material properties?

XRD analysis identifies:

- N–H···O hydrogen bonds : Form infinite chains along the crystallographic axis.

- C–H···O interactions : Stabilize inter-chain packing.

- π–π stacking : Centroid distances of 3.772 Å between aromatic rings. These interactions enhance thermal stability (Tₘ >200°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Q. Methodological Considerations Table

Q. Key Challenges in Research

- Synthetic Scalability : Multi-step purifications limit batch sizes; flow chemistry may improve efficiency.

- Metabolic Profiling : Low hydrolysis rates require sensitive LC-MS/MS detection (LOD <1 ng/mL).

- Crystallization : Fluorine’s electron-withdrawing effects complicate crystal growth; vapor diffusion with DMF/ether is recommended .

Properties

IUPAC Name |

2,3,4,5,6-pentafluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWWHXPRJFDTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215507 | |

| Record name | 2,3,4,5,6-Pentafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-31-3 | |

| Record name | 2,3,4,5,6-Pentafluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 652-31-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-Pentafluorobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLC3DDD5GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.